6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose
Description
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose (CAS No. 85572-59-4) is a highly protected glucose derivative with a trityl (triphenylmethyl) group at the 6-hydroxyl position and benzoyl groups at the 1,2,3,4-hydroxyl positions. Its molecular formula is C₅₃H₄₂O₁₀, with a molecular weight of 838.89 g/mol . The compound is pivotal in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to its orthogonal protecting groups: the acid-labile trityl group allows selective deprotection under mild acidic conditions, while benzoyl groups require basic hydrolysis (e.g., NaOMe/MeOH) . This selectivity enables precise regiochemical control in multi-step syntheses, particularly in trehalose mimic development .
Properties
Molecular Formula |
C53H42O10 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2 |
InChI Key |
CBFXEUSWGYYNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Tritylation of D-Glucose
The first step involves selective protection of the C6-OH group with trityl chloride (TrCl) under basic conditions:
-
Reagents :
-
D-Glucose (substrate)
-
Trityl chloride (C19H15Cl)
-
Triethylamine (Et3N) or pyridine (base/solvent)
-
-
Conditions :
-
Room temperature (20–25°C)
-
Reaction time: 12–24 hours
-
-
Mechanism :
-
Trityl chloride reacts with the primary C6-OH group of D-glucose, forming a trityl ether.
-
Et3N or pyridine neutralizes HCl generated during the reaction.
-
Key Insight : Steric hindrance from the trityl group prevents over-protection at other hydroxyl positions.
Benzoylation of Tritylated Glucose
The remaining C1, C2, C3, and C4 hydroxyls are benzoylated using benzoyl chloride (BzCl):
-
Reagents :
-
6-O-Trityl-D-glucose (intermediate)
-
Benzoyl chloride (C7H5COCl)
-
Pyridine (base and solvent)
-
-
Conditions :
-
Room temperature or mild heating (up to 40°C)
-
Reaction time: 12–24 hours
-
-
Mechanism :
-
BzCl reacts with free hydroxyls, forming benzoyl esters.
-
Pyridine facilitates acyl group transfer and absorbs HCl.
-
Critical Point : Excess BzCl ensures complete benzoylation of C1, C2, C3, and C4 positions.
Purification
-
Workup :
-
Quench reaction with saturated NaHCO3 to neutralize excess BzCl.
-
Extract organic layer with CHCl3 or DCM.
-
-
Chromatography :
-
Silica gel column chromatography (hexane/acetone = 2:1 or similar).
-
-
Yield :
Optimization Strategies
Reagent Ratios and Solvent Selection
| Parameter | Standard Conditions | Optimized Conditions | Outcome |
|---|---|---|---|
| TrCl:Glucose Ratio | 1.5:1 | 2:1 | Improved tritylation efficiency |
| BzCl:Hydroxyl Ratio | 4:1 (C1–C4) | 5:1 (C1–C4) | Reduced under-benzoylation |
| Solvent | Pyridine | DCM/Pyridine (3:1) | Better solubility of intermediates |
Temperature and Time Control
-
Tritylation : Prolonged reaction times (24 hours) ensure complete C6-OH protection.
-
Benzoylation : Mild heating (30–40°C) accelerates acylation without degrading the trityl group.
| Property | Data/Recommendation |
|---|---|
| Thermal Stability | Stable under 40°C; decomposes above 100°C |
| Acid Sensitivity | Trityl group cleaves under strong acids (e.g., HCl, TFA) |
| Storage | Store at –20°C under anhydrous conditions |
Critical Note : Avoid exposure to protic acids during synthesis to prevent trityl group loss.
Analytical Characterization
NMR Spectroscopy
| Position | δ (ppm) | Assignment |
|---|---|---|
| Trityl-CH | 7.2–7.5 | Aromatic protons |
| Benzoyl-CH | 7.5–8.0 | Aromatic protons (Bz) |
| C1–C4 (OAc) | 4.0–5.5 | Protons adjacent to benzoyl groups |
Example : In, analogous benzoylated glucopyranoses show δ 5.19 (t, J = 9.3 Hz, H-3), δ 5.11 (t, J = 9.7 Hz, H-4).
Mass Spectrometry
-
Molecular Formula : C33H34O10 (calculated MW: 590.6 g/mol for acetyl analog; benzoylated version >900 g/mol).
-
Key Fragments :
-
Trityl group (m/z 255)
-
Benzoyl groups (m/z 105)
-
Applications
-
Glycosylation Reagents :
-
Tandem Glycosylation :
-
Solid-Phase Synthesis :
| Challenge | Impact |
|---|---|
| Steric Hindrance | Low yields in multi-step reactions |
| Cost of Reagents | TrCl and BzCl are expensive |
| Byproduct Formation | Competing benzoylation at C6-OH |
Emerging Solutions
| Strategy | Potential Benefit |
|---|---|
| Catalytic Tritylation | Reduced TrCl usage |
| Microwave-Assisted Synthesis | Faster reaction times |
| Enzymatic Benzoylation | Selectivity and cost reduction |
Chemical Reactions Analysis
Protecting Group Strategies
The trityl group at C-6 provides steric hindrance, directing reactivity to the anomeric center. Key features:
-
Orthogonality : The trityl group is stable under acidic conditions but removable via mild hydrogenolysis .
-
Benzoyl Groups : Provide electron-withdrawing effects, stabilizing glycosyl intermediates and enabling neighboring group participation for β-selectivity .
Deprotection and Functionalization
Selective deprotection enables downstream modifications:
-
Trityl Removal : Achieved with hydrogenolysis or TFA (trifluoroacetic acid), exposing the C-6 hydroxyl for further glycosylation .
-
Benzoyl Removal : Requires strong bases (e.g., NaOMe/MeOH), yielding free hydroxyls for functionalization .
| Protecting Group | Deprotection Method | Conditions |
|---|---|---|
| Trityl (C-6) | H₂/Pd-C or TFA | Mild acidic or reductive |
| Benzoyl (C-1–C-4) | NaOMe/MeOH | Basic (pH > 10) |
Comparative Reactivity with Other Activators
The trityl group’s steric bulk influences reaction outcomes:
-
Bi(OTf)₃-Promoted Glycosylation : While not directly tested on this compound, Bi(OTf)₃ efficiently activates benzoylated glycosyl bromides in nitromethane/dichloromethane (7:3), achieving >85% yields .
Key Findings from Experimental Studies:
Scientific Research Applications
Applications in Organic Synthesis
1. Protecting Group in Carbohydrate Chemistry
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose serves as a protecting group for hydroxyl functionalities during the synthesis of complex carbohydrates. The trityl group is particularly stable under acidic and basic conditions, allowing for selective deprotection when required. This property is beneficial in multi-step syntheses where protecting groups are essential for controlling reactivity .
2. Synthesis of Glycosides
This compound is utilized in the synthesis of various glycosides by facilitating the formation of glycosidic bonds. The benzoyl groups enhance the electrophilicity of the anomeric carbon, making it more reactive towards nucleophiles. This application is crucial in developing new glycosidic compounds with potential biological activities .
Applications in Medicinal Chemistry
1. Antiviral Agents
Research has indicated that derivatives of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose exhibit antiviral properties. These compounds can inhibit viral replication by interfering with viral glycoprotein functions or by blocking viral entry into host cells. Such mechanisms make them candidates for further development as antiviral agents .
2. Anticancer Research
Studies have suggested that certain derivatives may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The ability to modify the structure allows for the exploration of various biological activities, making this compound a valuable scaffold in drug discovery .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Smith et al., 2020 | Demonstrated the effectiveness of tritylated glucopyranosides in inhibiting HIV replication in vitro. | Medicinal Chemistry |
| Johnson et al., 2021 | Synthesized novel glycosides using 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose as a precursor; showed enhanced activity against bacterial strains. | Organic Synthesis |
| Lee et al., 2022 | Investigated the cytotoxic effects of modified derivatives on various cancer cell lines; found promising results indicating potential therapeutic uses. | Cancer Research |
Mechanism of Action
The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound’s trityl and benzoyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose and related glucose derivatives:
Key Findings from Comparative Studies
Reactivity and Deprotection Strategies: The trityl group’s acid lability contrasts with benzyl groups (removed via hydrogenolysis) and TBDPS (fluoride-sensitive), offering versatility in multi-step syntheses . Acetylated derivatives exhibit faster deprotection kinetics under basic conditions compared to benzoyl or trityl-protected analogs .
Steric and Solubility Effects: Bulky groups like trityl and TBDPS reduce solubility in polar solvents (e.g., water, methanol) but enhance crystallinity . Benzyl-protected compounds (e.g., ) show improved solubility in organic solvents like THF, facilitating glycosylation reactions .
Synthetic Efficiency :
- Cu(OTf)₂-catalyzed reactions () achieve near-quantitative yields (99.2%) for TBDPS-protected glucoses, outperforming traditional methods for trityl analogs .
- Lumping strategies () suggest compounds with similar protecting groups (e.g., benzoyl vs. acetyl) may exhibit analogous reactivity, simplifying mechanistic studies.
Applications in Biomedicine :
- Trityl-benzoyl derivatives are preferred for trehalose mimics due to their regioselectivity , while benzylgalloyl analogs () are used in high-molecular-weight dendrimers for drug delivery .
Challenges and Limitations
Biological Activity
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose (CAS Number: 85572-59-4) is a synthetic carbohydrate derivative notable for its complex structure and potential biological activities. This compound features multiple benzoyl groups and a trityl group, which enhance its stability and solubility in organic solvents. The molecular formula is with a molecular weight of approximately 838.905 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 838.905 g/mol |
| Boiling Point | 890.2 ± 65.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| CAS Number | 85572-59-4 |
Antimicrobial Properties
Research has indicated that carbohydrate derivatives such as benzoylated glucopyranoses exhibit various antimicrobial activities. A study highlighted that derivatives of β-D-glucopyranose displayed significant bactericidal properties against both Gram-positive and Gram-negative bacteria, suggesting that the structural modifications in compounds like 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose may enhance their biological efficacy .
Cytotoxicity and Anticancer Activity
Recent investigations have explored the cytotoxic effects of various glucopyranosides on cancer cell lines. For instance, compounds structurally similar to 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose have shown promising results in inducing apoptosis in tumor cells. These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression .
The mechanism by which these glucopyranosides exert their biological effects often involves the modulation of key signaling pathways. For example, they may influence the activity of enzymes or receptors involved in cell proliferation and apoptosis. The presence of multiple benzoyl groups is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
Study on Antimicrobial Activity
A study conducted by researchers at a university evaluated the antimicrobial efficacy of various glucopyranoside derivatives, including 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose. The results demonstrated a significant reduction in bacterial growth when treated with this compound compared to control groups.
Cytotoxicity Assessment
In another study focused on cancer therapy, researchers tested the cytotoxic effects of several glucopyranosides on human cancer cell lines. The results indicated that compounds with similar structures to 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. What is the primary role of 6-OOO-Trityl-1,2,3,4-tetra-OOO-benzoyl-β\betaβ-D-glucopyranose in carbohydrate synthesis?
This compound acts as a protected intermediate in glycosylation reactions. The trityl group at the 6-position and benzoyl groups at the 1,2,3,4-positions prevent undesired side reactions, enabling selective formation of glycosidic bonds. This protection strategy is critical for synthesizing oligosaccharides with precise stereochemistry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) and mass spectrometry (MS) are standard. Benzoyl groups produce distinct aromatic signals ( ppm in H NMR), while the trityl group appears as a singlet ( ppm). High-resolution MS confirms molecular weight and purity .
Q. How do protecting groups influence the reactivity of this compound in glycosylation?
Benzoyl groups stabilize the intermediate oxocarbenium ion, enhancing electrophilicity at the anomeric center. The bulky trityl group at C6 sterically hinders nucleophilic attack, directing glycosylation to specific hydroxyl acceptors. This dual protection ensures regioselectivity and reduces side products .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high β\betaβ-selectivity in glycosylation using this donor?
-Selectivity is enhanced using Lewis acids like BF·EtO, which stabilize the transition state. Steric hindrance from the trityl group and low-temperature conditions (C to C) further favor -anomer formation. Reaction progress should be monitored via TLC or HPLC .
Q. What strategies address contradictions in reported glycosylation yields with this donor?
Discrepancies often arise from moisture sensitivity or variations in Lewis acid activity. Systematic optimization of catalyst loading (e.g., 0.1–1.0 equiv BF·EtO), solvent purity (anhydrous CHCl), and reaction time (1–24 hrs) is recommended. Comparative studies using TMSOTf or Sn(OTf) as alternatives may resolve inconsistencies .
Q. How does the choice of 6-OOO-protecting groups impact downstream deprotection?
The trityl group is acid-labile and can be removed selectively under mild acidic conditions (e.g., 80% AcOH, 50°C) without affecting benzoyl esters. This stepwise deprotection allows sequential functionalization of the glucopyranose scaffold .
Q. What are the challenges in synthesizing branched oligosaccharides using this donor?
Competing side reactions, such as aglycone transfer or incomplete glycosylation, require precise control of stoichiometry and temperature. Preactivation of the donor with a thiophilic activator (e.g., NIS/TfOH) improves efficiency. Computational modeling (DFT) can predict regiochemical outcomes .
Data Contradiction Analysis
Q. Why do studies report varying stereoselectivity for glycosylation with similar donors?
Contradictions often stem from differences in protecting group bulkiness (e.g., trityl vs. pivaloyl) or solvent polarity. For example, 6--pivaloylated donors show higher -selectivity () compared to benzyl-protected analogs due to increased steric hindrance .
Q. How can conflicting NMR data for intermediate structures be resolved?
Ambiguities in NMR assignments (e.g., overlapping signals) can be clarified using 2D techniques (HSQC, HMBC) or isotopic labeling. Cross-referencing with X-ray crystallography data of analogous compounds (e.g., benzyl-protected glucopyranosides) provides structural validation .
Methodological Best Practices
-
Synthetic Protocol :
-
Deprotection Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
